molecular formula C13H18N2O3 B1324984 N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide CAS No. 773087-36-8

N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide

Cat. No.: B1324984
CAS No.: 773087-36-8
M. Wt: 250.29 g/mol
InChI Key: CUWJOTJGPLHLPZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of N-(3-Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic organic compounds. The compound is registered under CAS number 773087-36-8, providing unambiguous identification within chemical databases and literature. The official IUPAC name for this compound is N-[3-(1,3-dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide, which systematically describes the molecular architecture through its component structural elements.

The nomenclature analysis reveals several key structural components that define the compound's identity. The pyridine ring serves as the central aromatic heterocycle, with the nitrogen atom occupying position 1 in the six-membered ring system. The dioxolane substituent is attached at position 3 of the pyridine ring through a carbon-carbon bond at position 2 of the dioxolane ring. The amide functionality connects at position 4 of the pyridine ring, with the carbonyl carbon bonded to a tertiary alkyl group featuring two methyl substituents.

Alternative naming conventions and synonyms for this compound include N-(3-DIOXOLAN-2-YL-PYRIDIN-4-YL)-2,2-DIMETHYL-PROPIONAMIDE and N-[3-(1,3-dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide. The molecular identifier MFCD06210003 provides additional database referencing capabilities for this compound. Registry analysis indicates that this compound belongs to the broader class of heterocyclic amides with mixed nitrogen and oxygen-containing ring systems.

Molecular Topology and Conformational Analysis

The molecular topology of N-(3-Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide exhibits significant complexity due to the presence of multiple heterocyclic components and flexible substituents. The compound possesses a molecular formula of C₁₃H₁₈N₂O₃ with a molecular weight of 250.29 grams per mole. The SMILES representation CC(C)(C)C(=O)Nc1ccncc1C2OCCO2 provides a linear notation that captures the complete molecular connectivity.

Conformational analysis of the dioxolane ring system reveals important structural features that influence the overall molecular geometry. The 1,3-dioxolane ring adopts a five-membered cyclic acetal structure with two oxygen atoms at positions 1 and 3, creating a stable heterocyclic system. This ring system is known to exhibit conformational flexibility, with envelope and half-chair conformations being energetically accessible depending on substituent effects and crystal packing forces.

The pyridine ring maintains planarity due to its aromatic character, with the nitrogen atom contributing to the electron-deficient nature of the heterocycle. The positioning of the dioxolane substituent at the 3-position and the amide group at the 4-position creates a specific substitution pattern that influences both electronic properties and intermolecular interactions. The InChI representation InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-4-5-14-8-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,14,15,16) provides detailed atomic connectivity information.

The tertiary amide functionality introduces additional conformational considerations due to the restricted rotation around the carbon-nitrogen bond. The 2,2-dimethyl-propionamide group, also known as pivalamide, provides steric bulk that can influence molecular packing and intermolecular interactions. This structural feature is significant for understanding the compound's behavior in crystalline environments and solution-state conformations.

Crystallographic Characterization and Density Functional Theory Calculations

Crystallographic studies of related pyridinyl-dioxolane compounds provide valuable insights into the structural characteristics of N-(3-Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide. Recent crystallographic investigations of similar TADDOL-based compounds containing pyridine and dioxolane components have revealed important structural parameters and packing motifs. These studies demonstrate that compounds containing both pyridine and dioxolane functionality exhibit specific hydrogen bonding patterns and π-π stacking interactions that influence crystal stability.

Density Functional Theory calculations using B3LYP methodology with 6-311++G(d,p) basis sets have been applied to similar dioxolane-containing compounds, providing theoretical insights into geometric parameters and electronic properties. These computational approaches reveal bond lengths, bond angles, and dihedral angles that characterize the optimal molecular geometry in the gas phase. For related 1,3-dioxolane derivatives, theoretical calculations predict specific conformational preferences and electronic distribution patterns that influence chemical reactivity.

The crystallographic data for related compounds indicate that the dioxolane ring typically adopts an envelope conformation with specific C-O bond lengths ranging from 1.42 to 1.44 Angstroms. The pyridine ring maintains standard aromatic bond lengths with C-N distances of approximately 1.34 Angstroms for the ring nitrogen. Hydrogen bonding interactions involving the amide functionality show N-H···N distances typically in the range of 1.84 to 1.91 Angstroms, indicating moderate to strong hydrogen bonding.

Thermal analysis data from related crystalline complexes provide information about thermal stability and phase transitions. The compound class typically exhibits guest release onset temperatures ranging from 64.8 to 79.4 degrees Celsius, suggesting moderate thermal stability for compounds containing similar structural features. These thermal properties are influenced by crystal packing effects and intermolecular interactions that stabilize the solid-state structure.

Comparative Structural Analysis with Related Pyridinyl-dioxolane Derivatives

Comparative analysis with closely related structural isomers reveals important differences in molecular architecture and properties. The compound N-(4-Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 869735-24-0) represents a positional isomer where the dioxolane and amide substituents occupy different positions on the pyridine ring. This isomeric relationship provides an opportunity to examine the effects of substitution patterns on molecular properties and behavior.

Both isomers share the same molecular formula C₁₃H₁₈N₂O₃ and molecular weight of 250.29 grams per mole, but exhibit different InChI keys reflecting their distinct connectivity patterns. The 3,4-substitution pattern in CAS 773087-36-8 contrasts with the 4,3-substitution pattern in CAS 869735-24-0, creating differences in electronic distribution and potential intermolecular interactions.

Crystallographic studies of related pyridine-containing host compounds demonstrate remarkable selectivity behaviors based on substitution patterns. Research on TADDOL-based hosts shows that compounds can discriminate between different methylpyridine isomers with selectivity orders that depend on hydrogen bonding capabilities and π-π stacking interactions. These findings suggest that the specific positioning of functional groups in pyridinyl-dioxolane derivatives significantly influences their recognition and binding properties.

The table below summarizes key structural parameters for comparative analysis:

Parameter CAS 773087-36-8 CAS 869735-24-0
Substitution Pattern 3-dioxolane, 4-amide 4-dioxolane, 3-amide
InChI Key CUWJOTJGPLHLPZ-UHFFFAOYSA-N KURMNELUHRJXTB-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)Nc1ccncc1C2OCCO2 CC(C)(C)C(=O)NC1=C(C=CN=C1)C2OCCO2

Studies of pyridine separation using supramolecular chemistry approaches have revealed that structural modifications can dramatically affect selectivity and binding affinity. Host compounds containing dioxolane functionality demonstrate enhanced selectivities for specific pyridine derivatives, with preference orders that correlate with hydrogen bonding distances and crystal packing arrangements. These observations highlight the importance of precise structural characterization for understanding the behavior of pyridinyl-dioxolane derivatives.

The comparative analysis extends to thermal stability properties, where related compounds show varying onset temperatures for thermal decomposition events. The relationship between molecular structure and thermal behavior provides insights into the relative stability of different substitution patterns and their influence on solid-state properties. Understanding these structure-property relationships is essential for predicting the behavior of N-(3-Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide in various chemical environments and applications.

Properties

IUPAC Name

N-[3-(1,3-dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-4-5-14-8-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWJOTJGPLHLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640056
Record name N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773087-36-8
Record name N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide is a compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.3 g/mol
  • CAS Number : 773087-36-8
  • Boiling Point : Approximately 422.6 °C (predicted)
  • Density : 1.186 g/cm³ (predicted)

These properties suggest that the compound is a stable organic molecule suitable for various applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with biological targets such as enzymes and receptors. Research indicates that compounds similar to this structure often act on G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses .

Potential Mechanisms:

  • GPCR Modulation : The compound may influence GPCR pathways, potentially affecting neurotransmitter release and cellular signaling cascades.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, suggesting that this compound may also possess such inhibitory properties.

Research Findings and Case Studies

A review of literature provides insights into the biological effects of this compound and its analogs.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Enzyme InhibitionInhibited specific enzymes related to inflammatory pathways in animal models.
CytotoxicityShowed cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Case Study: Anticancer Effects

In a study published by MDPI, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, leading to apoptosis in treated cells while sparing normal cells . This selectivity is crucial for developing safer cancer therapeutics.

Pharmacological Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : As an anticancer agent targeting specific pathways.
  • Neurological Disorders : Modulating neurotransmitter systems through GPCR interactions.

Scientific Research Applications

Antimicrobial Activity

Compounds with dioxolane moieties have been explored for their antimicrobial properties. For example, the incorporation of dioxolane into azole derivatives has resulted in enhanced antifungal activity compared to traditional antifungal agents like ketoconazole. This suggests that N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide could be further investigated for its potential as an antimicrobial agent .

Polymer Synthesis

The unique structure of this compound allows it to act as a building block for polymer synthesis. Its ability to form stable bonds with other monomers can lead to the development of new materials with desirable properties such as increased thermal stability and chemical resistance.

Case Study 1: Antidiabetic Compound Development

In a study focusing on the synthesis of novel antidiabetic agents, researchers utilized derivatives of dioxolane to create compounds that showed significant reductions in glucose levels in diabetic models. While this compound was not the primary focus, its structural analogs were pivotal in demonstrating the efficacy of dioxolane-containing compounds .

Case Study 2: Antifungal Activity Enhancement

A comparative study evaluated the antifungal activities of various azole derivatives containing dioxolane groups. The results indicated that these derivatives exhibited a broader spectrum of activity against resistant fungal strains compared to conventional treatments. This highlights the potential of this compound in developing new antifungal therapies .

Data Tables

Application Area Potential Benefits Related Compounds
AntidiabeticLower blood glucoseDioxolane derivatives
AntimicrobialEnhanced efficacyAzole derivatives
Polymer SynthesisImproved material propertiesVarious monomers
Study Findings Implications
Antidiabetic StudySignificant glucose reductionPotential for new diabetes drugs
Antifungal StudyBroader activity against resistant strainsDevelopment of new antifungals

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Pivalamide Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide C₁₃H₁₈N₂O₃ 250.3 773087-36-8 Pyridine-3-[1,3]dioxolane, 4-pivalamide Drug intermediates, agrochemicals
N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide C₁₅H₂₄N₂O₂Si 292.4 Not provided Pyridine-2-methoxy, 4-trimethylsilyl Catalysis, silicon-based ligands
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide C₁₁H₁₅IN₂O₂ 334.2 Not provided Pyridine-4-iodo, 2-methoxy Radiolabeling, cross-coupling reactions
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide C₁₁H₁₃F₂N₂O 242.2 Not provided Pyridine-3-difluoromethyl Fluorinated drug candidates
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide C₂₀H₃₄N₂O₂Si 374.6 Not provided Pyridine-3-silyl-protected hydroxypropyl Protecting-group chemistry

Key Observations :

  • Substituent Effects : The [1,3]dioxolane group in the target compound enhances solubility in polar solvents compared to lipophilic groups like trimethylsilyl or tert-butyldimethylsilyl . Conversely, the difluoromethyl analogue (C₁₁H₁₃F₂N₂O) offers improved metabolic stability due to fluorine’s electronegativity .
  • Reactivity : Iodo-substituted derivatives (e.g., N-(4-iodo-2-methoxypyridin-3-yl)pivalamide) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas the dioxolane-containing compound is more suited for acid-sensitive syntheses .

Insights :

  • The target compound’s synthesis avoids transition-metal catalysts, unlike the piperidine-coupled analogue , reducing heavy-metal contamination risks.
  • Stereoselective alkylation (e.g., in Example 8 of ) demonstrates the versatility of dioxolane intermediates in chiral synthesis .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide?

The compound can be synthesized via sequential functionalization of pyridine derivatives. A typical route involves:

  • Amidation : Reacting 3-[1,3]dioxolan-2-yl-pyridin-4-amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under basic conditions (e.g., triethylamine in anhydrous THF) to form the amide bond.
  • Protection/Deprotection : The [1,3]dioxolane group may act as a protecting moiety for carbonyl functionalities during synthesis. Similar strategies are documented for structurally related pyridinyl-pivalamides .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pivalamide methyl groups (δ ~1.2 ppm for 1H^1H) and the dioxolane ring protons (δ ~4.0-5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]+ ion).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what role does SHELX play in refinement?

Single-crystal X-ray diffraction is pivotal for confirming the stereochemistry of the [1,3]dioxolane ring and the amide linkage. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 123 K) minimizes thermal motion artifacts .
  • Refinement Challenges : Disordered dioxolane oxygen atoms may require constraints (e.g., DFIX instructions in SHELXL). The pivalamide’s tert-butyl group often exhibits rigid geometry, aiding refinement .
  • Validation : R-factor convergence (<0.05) and electron density maps (e.g., Fo-Fc) ensure model accuracy .

Q. What contradictions exist in reported spectroscopic data for pyridinyl-pivalamide analogs, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., dioxolane protons) may arise from solvent polarity or hydrogen bonding. For example:

  • Solvent Effects : DMSO-d6 vs. CDCl3 can shift pyridine ring protons by 0.1-0.3 ppm due to hydrogen-bonding interactions .
  • Dynamic Effects : Conformational flexibility of the dioxolane ring in solution may lead to averaged signals. Variable-temperature NMR or DFT calculations can clarify this .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can:

  • Identify Reactive Sites : Calculate Fukui indices to predict electrophilic/nucleophilic regions. The pyridine nitrogen and dioxolane oxygen are potential sites .
  • Mechanistic Insights : Simulate transition states for reactions like dioxolane ring-opening under acidic conditions.
  • Solvent Effects : Polarizable Continuum Models (PCM) evaluate solvent influence on reaction pathways .

Methodological Considerations

Q. What experimental design principles apply to optimizing the yield of this compound?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction temperature, stoichiometry of pivaloyl chloride). For example, a 2^3 factorial design can identify interactions between temperature, catalyst loading, and solvent .
  • Scale-Up Challenges : Pilot-scale reactions may require adjusting mixing efficiency or heat transfer to maintain yield parity with small-scale syntheses .

Q. How can structural analogs (e.g., iodinated pyridinyl-pivalamides) inform SAR studies?

  • Halogenation Effects : Replacing the dioxolane group with iodine (e.g., N-(3-Iodopyridin-4-yl)pivalamide) alters electronic properties, impacting binding affinity in medicinal chemistry applications. Comparative XRD and DFT studies highlight steric/electronic differences .
  • Bioisosterism : The dioxolane group may serve as a bioisostere for carbonyl or ester functionalities, as seen in prodrug design .

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